![molecular formula C8H5BrN4S B2579330 7-Bromo[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine CAS No. 943118-74-9](/img/structure/B2579330.png)

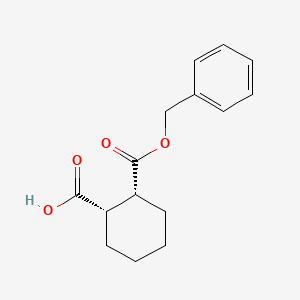

7-Bromo[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Bromo[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine (7-BrTBT) is a heterocyclic compound that has recently been studied for its potential applications in scientific research. 7-BrTBT is a brominated derivative of the triazolo[3,4-b][1,3]benzothiazole (TBT) scaffold, which is known for its wide range of biological activities, including anti-inflammatory, anti-cancer, and antioxidant effects. 7-BrTBT has been found to possess unique properties that make it a promising candidate for use in research applications.

科学的研究の応用

Synthesis and Chemical Reactions

Synthesis of 3-Arylsubstituted [1,2,4]Triazolo[3,4-b][1,3]benzothiazole Derivatives Research highlights the synthesis of new 3-aryl-substituted [1,2,4]triazolo][3,4-b][1,3]benzothiazole-6,7-dicarbonitriles through successive interactions involving 5-aryl-4H-triazole-2-thiols and 4-bromo-5-nitrophthalonitrile, targeting bromine atoms initially and then the nitro group (Abramov et al., 2005).

Chemical Reactions and Novel Synthesis Approaches The synthesis and novel reactions of compounds including 8-chloro-2H-[1,2,4]triazino[3,4-b][1,3]benzothiazole-3,4-dione have been explored, uncovering novel ring contraction reactions leading to the formation of compounds like 7-chloro[1,2,4]triazolo[3,4-b][1,3]benzothiazole (Kuberkar et al., 2005).

Structural Analysis of Synthesized Compounds Detailed structural analysis of compounds like 7‐Methyl‐3‐(2‐methylphenyl)‐1,2,4‐triazolo[3,4‐b][1,3]benzothiazole, indicating the molecular structure and interactions within these compounds, has been reported, providing insights into their chemical behavior and potential applications (Puviarasan et al., 1999).

Biological Activities

Antimicrobial Activity of Benzothiazole Derivatives A study delves into the synthesis of benzothiazole derivatives and their screening for antimicrobial activity against various bacteria, showcasing the potential of these compounds in medical and pharmaceutical applications (Bhagat et al., 2012).

Synthesis and Functionalization for Biological Activities The synthesis of various derivatives of benzothiazole, triazole, and triazinone compounds has been explored, with a focus on their structural features and potential biological activities, indicating a broad spectrum of potential applications in chemistry and biology (Heras et al., 2003).

作用機序

Target of Action

Similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These compounds can make specific interactions with different target receptors .

Mode of Action

It’s worth noting that similar compounds have shown to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Biochemical Pathways

Related compounds have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and play a role in inflammation and pain .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for related compounds .

Result of Action

Similar compounds have shown significant anti-inflammatory and analgesic activities .

Action Environment

It’s worth noting that the action of similar compounds can be influenced by factors such as the presence of other drugs, the physiological state of the body, and individual genetic variations .

特性

IUPAC Name |

6-bromo-[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN4S/c9-4-1-2-5-6(3-4)14-8-12-11-7(10)13(5)8/h1-3H,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWLFFBYXCLBMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC3=NN=C(N23)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2579247.png)

![(5E)-3-(2-Methoxyethyl)-5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B2579249.png)

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B2579255.png)

![4-Methoxy-1-methyl-5-[3-(pyridin-3-yloxymethyl)azetidine-1-carbonyl]pyridin-2-one](/img/structure/B2579261.png)

![methyl 4-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]benzoate](/img/structure/B2579262.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2579264.png)

![3-[(4-fluorophenyl)methyl]-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2579266.png)